molecular formula C11H11BrF3NO3S B1521025 4-(4-Bromo-2-trifluorometil-bencenosulfonil)-morfolina CAS No. 877383-38-5

4-(4-Bromo-2-trifluorometil-bencenosulfonil)-morfolina

Número de catálogo: B1521025
Número CAS: 877383-38-5
Peso molecular: 374.18 g/mol
Clave InChI: QDTAAKWVHBMKDE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(4-Bromo-2-trifluoromethyl-benzenesulfonyl)-morpholine is a useful research compound. Its molecular formula is C11H11BrF3NO3S and its molecular weight is 374.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-Bromo-2-trifluoromethyl-benzenesulfonyl)-morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Bromo-2-trifluoromethyl-benzenesulfonyl)-morpholine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry and Anticancer Activity

Recent studies have demonstrated that compounds similar to 4-(4-Bromo-2-trifluoromethyl-benzenesulfonyl)-morpholine exhibit significant antiproliferative activity against various cancer cell lines. For instance, a study focused on TASIN analogs, which include similar sulfonamide structures, reported their effectiveness against colon cancer cell lines with specific mutations in the APC gene. These compounds were shown to selectively inhibit the growth of cancer cells while sparing normal cells, indicating their potential as targeted therapies for colorectal cancer .

Case Study: Structure-Activity Relationship (SAR)

The SAR analysis of related compounds revealed that modifications in the arylsulfonamide moiety significantly influenced their potency. For example, the introduction of electron-withdrawing groups at specific positions on the aromatic ring enhanced the compounds' activity against colon cancer cell lines. Notably, certain analogs displayed IC50 values below 5 nM, demonstrating their high efficacy .

Pharmacological Properties

The pharmacokinetic properties of these compounds are crucial for their therapeutic success. A study highlighted that several TASIN analogs exhibited good metabolic stability when tested with murine microsomal fractions. This stability is essential for maintaining effective drug levels in vivo and minimizing rapid metabolism that could lead to reduced efficacy .

Table 1: Potency and Stability Data of TASIN Analogs

Compound IDIC50 (nM)Half-Life (min)Remarks
470.03>240Highly potent and stable
490.643Good potency with acceptable stability
224.8>240Excellent stability

Novel Drug Development

The unique structural features of 4-(4-Bromo-2-trifluoromethyl-benzenesulfonyl)-morpholine make it a candidate for further development as a novel drug. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, making them more suitable for oral administration .

Applications in Drug Design

Research has indicated that incorporating trifluoromethyl groups into drug candidates can significantly improve their pharmacological profiles. This has been observed across various FDA-approved drugs over the past two decades, where trifluoromethyl-containing compounds have shown improved efficacy and safety profiles .

Future Directions and Research Opportunities

Further research is required to explore the full potential of 4-(4-Bromo-2-trifluoromethyl-benzenesulfonyl)-morpholine in clinical settings. Investigations into its mechanisms of action, potential side effects, and interactions with other drugs will be crucial for developing effective therapeutic strategies.

Potential Research Areas:

  • Mechanistic Studies: Understanding how this compound interacts at the molecular level with target proteins involved in cancer progression.
  • Combination Therapies: Exploring its efficacy in combination with existing chemotherapeutics to enhance treatment outcomes.
  • Formulation Development: Investigating optimal delivery methods to improve bioavailability and patient compliance.

Mecanismo De Acción

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-(4-Bromo-2-trifluoromethyl-benzenesulfonyl)-morpholine . Factors such as pH, temperature, and the presence of other reactive molecules could impact the compound’s reactivity and stability.

Actividad Biológica

The compound 4-(4-Bromo-2-trifluoromethyl-benzenesulfonyl)-morpholine is a morpholine derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into the biological activity of this compound, including its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-(4-Bromo-2-trifluoromethyl-benzenesulfonyl)-morpholine can be represented as follows:

C11H10BrF3N1O2S\text{C}_11\text{H}_10\text{BrF}_3\text{N}_1\text{O}_2\text{S}

This compound features a morpholine ring substituted with a 4-bromo and 2-trifluoromethyl benzenesulfonyl group, which contributes to its unique biological properties.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

  • Antimicrobial Activity : Studies have shown that morpholine derivatives can possess antibacterial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
  • Antiviral Properties : Some derivatives have demonstrated potential antiviral effects, although specific data on this compound's antiviral activity is limited.
  • Mechanism of Action : The mechanism often involves inhibition of protein synthesis and interference with nucleic acid metabolism.

Antimicrobial Activity

A key focus of research has been on the antimicrobial properties of 4-(4-Bromo-2-trifluoromethyl-benzenesulfonyl)-morpholine. The following table summarizes its activity against selected bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Remarks
Staphylococcus aureus15.625 - 62.5 µMBactericidal action observed
Escherichia coli31.108 - 62.216 µg/mLModerate activity
Methicillin-resistant S. aureus (MRSA)62.216 - 124.432 µg/mLSignificant biofilm inhibition

These findings suggest that the compound has a potent effect against certain bacterial strains, particularly MRSA, which is known for its resistance to conventional antibiotics.

The proposed mechanisms through which this compound exerts its antimicrobial effects include:

  • Inhibition of Protein Synthesis : Similar to other morpholine derivatives, it may inhibit ribosomal function.
  • Disruption of Cell Wall Synthesis : The sulfonyl group may interfere with peptidoglycan synthesis, leading to cell lysis.
  • Biofilm Disruption : The compound has shown efficacy in disrupting biofilms formed by pathogenic bacteria, which is crucial for treating chronic infections.

Case Studies

Several studies have investigated the biological activity of morpholine derivatives similar to 4-(4-Bromo-2-trifluoromethyl-benzenesulfonyl)-morpholine. For instance:

  • A study published in MDPI highlighted that compounds with similar structures exhibited significant anti-MRSA activity with MIC values as low as 0.381 µM compared to standard antibiotics like ciprofloxacin .
  • Another research indicated that certain morpholine derivatives could effectively inhibit biofilm formation in clinical isolates of Staphylococcus aureus, showcasing their potential in treating persistent infections .

Propiedades

IUPAC Name

4-[4-bromo-2-(trifluoromethyl)phenyl]sulfonylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrF3NO3S/c12-8-1-2-10(9(7-8)11(13,14)15)20(17,18)16-3-5-19-6-4-16/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDTAAKWVHBMKDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=C(C=C(C=C2)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrF3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Morpholine (1.1 ml) was added to a solution of [4-bromo-2-(trifluoromethyl)phenyl]sulfonyl chloride (2.03 g) in DCM (7 ml) at 0° C. and stirred at 20° C. for 16 h. Water was added and the mixture was extracted with DCM. The organic extracts were dried (MgSO4), evaporated and purified by chromatography (silica, petrol-ether as eluent) to give the sub-title compound 2.10 g).
Quantity
1.1 mL
Type
reactant
Reaction Step One
Quantity
2.03 g
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

A solution of 4-bromo-2-trifluoromethyl-benzenesulfonyl chloride (5.00 g, 15.46 mmol) in THF (5 ml) was added to a solution of morpholine (1.62 ml, 18.55 mmol) and triethylamine (2.15 ml, 15.46 mmol) in tetrahydrofurane. The reaction mixture was stirred for 12 h at RT. Ethyl acetate (80 ml) was added, the organic phase was separated and washed with water (20 ml), hydrochloric acid (1 M, 20 ml) and brine (20 ml) and dried over sodium sulphate. After evaporation the product was obtained (5.708 g, 99%) and used in the next step without further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.62 mL
Type
reactant
Reaction Step One
Quantity
2.15 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Bromo-2-trifluoromethyl-benzenesulfonyl)-morpholine
Reactant of Route 2
Reactant of Route 2
4-(4-Bromo-2-trifluoromethyl-benzenesulfonyl)-morpholine
Reactant of Route 3
Reactant of Route 3
4-(4-Bromo-2-trifluoromethyl-benzenesulfonyl)-morpholine
Reactant of Route 4
Reactant of Route 4
4-(4-Bromo-2-trifluoromethyl-benzenesulfonyl)-morpholine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-(4-Bromo-2-trifluoromethyl-benzenesulfonyl)-morpholine
Reactant of Route 6
Reactant of Route 6
4-(4-Bromo-2-trifluoromethyl-benzenesulfonyl)-morpholine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.